molecular formula C22H25N5O4 B14105955 methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate

methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate

Cat. No.: B14105955
M. Wt: 423.5 g/mol
InChI Key: YCKOHECYGKCQOH-UHFFFAOYSA-N
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Description

Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various hydro-derivatives.

Scientific Research Applications

Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((2R,4aR)-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-2-yl)propanoate
  • 2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-

Uniqueness

Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(2-phenylethyl)-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate is unique due to its specific structural features, which include a combination of imidazo[2,1-f]purin and propanoate groups. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C22H25N5O4

Molecular Weight

423.5 g/mol

IUPAC Name

methyl 3-[4,7,8-trimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate

InChI

InChI=1S/C22H25N5O4/c1-14-15(2)27-18-19(23-21(27)25(14)12-10-16-8-6-5-7-9-16)24(3)22(30)26(20(18)29)13-11-17(28)31-4/h5-9H,10-13H2,1-4H3

InChI Key

YCKOHECYGKCQOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CCC(=O)OC)C)C

Origin of Product

United States

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